Alminox

Description

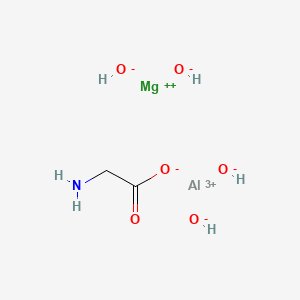

Structure

2D Structure

Properties

CAS No. |

79517-79-6 |

|---|---|

Molecular Formula |

C2H8AlMgNO6 |

Molecular Weight |

193.38 g/mol |

IUPAC Name |

aluminum;magnesium;2-aminoacetate;tetrahydroxide |

InChI |

InChI=1S/C2H5NO2.Al.Mg.4H2O/c3-1-2(4)5;;;;;;/h1,3H2,(H,4,5);;;4*1H2/q;+3;+2;;;;/p-5 |

InChI Key |

KWDLHQZBFHMGSA-UHFFFAOYSA-I |

SMILES |

C(C(=O)[O-])N.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

Canonical SMILES |

C(C(=O)[O-])N.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

Other CAS No. |

79517-79-6 |

Synonyms |

Alminox aluminum glycinate, magnesium hydroxide, drug combination aluminum oxide, magnesium hydroxide, drug combination sluminium glycinate - magnesium hydroxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Alminox in Gastric Acid Neutralization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Alminox, a commonly utilized antacid preparation. The primary active ingredient responsible for its therapeutic effect is Dihydroxyaluminum Aminoacetate (DAA). This document elucidates the core chemical processes, buffering capabilities, and cytoprotective effects, supported by detailed experimental protocols for efficacy evaluation.

Core Mechanism of Action

The therapeutic effect of this compound in neutralizing gastric acid is not a singular event but a multi-faceted process involving rapid chemical neutralization, sustained buffering, and mucosal protection.

The principal mechanism is the direct chemical reaction between the dihydroxyaluminum component of DAA and the hydrochloric acid (HCl) present in gastric fluid.[1][2] This reaction rapidly consumes excess protons (H+), leading to an increase in the gastric pH and alleviating symptoms of hyperacidity.[1][2]

The neutralization reaction can be represented as follows: Al(OH)₂NH₂CH₂COO + 2HCl → Al(OH)Cl₂ + NH₂CH₂COOH + H₂O

In an aqueous environment, the dihydroxyaluminum ion reacts with hydrochloric acid to form aluminum hydroxide chloride and water, effectively neutralizing the acid.[1]

Caption: Chemical neutralization pathway of Dihydroxyaluminum Aminoacetate with HCl.

Beyond simple neutralization, the aminoacetate (glycine) component of DAA provides a crucial buffering action.[1] This helps to stabilize the gastric pH and resist sharp pH changes, offering more prolonged relief compared to antacids that only provide transient neutralization.[1][2] The aminoacetate acts as a ligand, which also stabilizes the dihydroxyaluminum ion in a soluble form, enhancing its bioavailability and efficacy.[1]

This compound exhibits secondary mechanisms that contribute to its therapeutic profile:

-

Formation of a Protective Layer: In the acidic environment of the stomach, aluminum-containing antacids can form a viscous gel.[2] This gel adheres to the stomach lining, creating a protective barrier over the mucosal surface and any existing ulcerations, shielding them from the corrosive effects of gastric acid and pepsin.[1][2]

-

Astringent Properties: The aluminum ions released during the neutralization process possess astringent properties.[1] They can precipitate proteins at the surface of an ulcer, which further contributes to the protective barrier and may promote healing.[1]

Quantitative Analysis of Neutralizing Efficacy

The efficacy of an antacid is quantitatively determined by its Acid-Neutralizing Capacity (ANC). ANC is defined as the number of milliequivalents (mEq) of hydrochloric acid that can be neutralized by a single dose of the medication to a specific pH endpoint (typically pH 3.5).[3][4] The Food and Drug Administration (FDA) requires a minimum ANC of 5 mEq per dose for a product to be classified as an antacid.[5]

| Antacid Compound | Onset of Action | Relative ANC (per 1g) | Potential Side Effects |

| Dihydroxyaluminum Aminoacetate | Intermediate | Moderate | Constipation, phosphate depletion with long-term use.[6] |

| Aluminum Hydroxide | Slow | Moderate | Constipation, phosphate depletion.[7] |

| Magnesium Hydroxide | Fast | High | Diarrhea, hypermagnesemia in renal impairment. |

| Calcium Carbonate | Fast | High | Acid rebound, constipation, milk-alkali syndrome. |

| Sodium Bicarbonate | Very Fast | Low | Systemic alkalosis, fluid retention. |

Note: Specific ANC values for this compound are dependent on the exact formulation and dosage. The table provides a comparative context for its active ingredient.

Experimental Protocols

The standard method for determining the efficacy of antacids is the in vitro Acid-Neutralizing Capacity test, as detailed in the United States Pharmacopeia (USP) General Chapter <301>.[3][8]

This protocol outlines a back-titration method to determine the amount of acid neutralized by an antacid.[3][8]

A. Reagents and Equipment:

-

Hydrochloric Acid (1.0 N): Standardized solution.

-

Sodium Hydroxide (0.5 N): Standardized solution.

-

Magnetic Stirrer

-

pH Meter: Calibrated and accurate to 0.05 pH units.

-

Beakers (250 mL)

-

Burette (50 mL)

-

Water Bath at 37°C ± 3°C

B. Sample Preparation:

-

For Oral Suspensions: Shake the container well. Accurately weigh a quantity of the suspension equivalent to the minimum labeled dosage and transfer it to a 250-mL beaker.[3] Add approximately 70 mL of deionized water and mix on a magnetic stirrer for one minute.[3]

-

For Chewable Tablets: Weigh and finely grind no fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to the minimum labeled dosage and transfer it to a 250-mL beaker.[3] Add approximately 70 mL of deionized water and mix on a magnetic stirrer for one minute.[3]

C. Titration Procedure:

-

Place the beaker containing the sample preparation in the 37°C water bath and ensure continuous stirring.

-

Accurately add 30.0 mL of 1.0 N hydrochloric acid to the sample beaker.

-

Stir the mixture for a constant 15 minutes after the addition of acid.

-

Immediately begin titrating the excess HCl in the beaker with 0.5 N sodium hydroxide.

-

Continue the titration until a stable pH of 3.5 is reached and maintained for 10-15 seconds.

-

Record the volume of 0.5 N sodium hydroxide used.

D. Calculation of ANC: The ANC is calculated using the following formula: ANC (mEq) = (VHCl × NHCl) - (VNaOH × NNaOH) Where:

-

VHCl = Volume of HCl added (30 mL)

-

NHCl = Normality of HCl (1.0 N)

-

VNaOH = Volume of NaOH used for titration (mL)

-

NNaOH = Normality of NaOH (0.5 N)

Caption: Experimental workflow for the USP <301> Acid-Neutralizing Capacity (ANC) test.

Pharmacokinetics and Pharmacodynamics

The action of this compound is primarily localized within the stomach.[9] It is considered a non-systemic antacid.[10]

-

Pharmacokinetics (ADME):

-

Absorption: The aluminum component is poorly absorbed from the gastrointestinal tract, with less than 1% of bioavailable aluminum being absorbed.[7] The majority of the formed aluminum salts are excreted in the feces.[7] In patients with compromised renal function, there is a risk of aluminum accumulation and potential toxicity with excessive use.[1][6]

-

Distribution, Metabolism, Excretion: Due to minimal absorption, systemic distribution and metabolism are negligible. The unabsorbed portion is eliminated fecally. Any absorbed aluminum is typically excreted by the kidneys.[7]

-

-

Pharmacodynamics:

-

Onset of Action: The neutralization reaction begins immediately upon contact with gastric acid, providing rapid symptomatic relief, typically within minutes.[2][11]

-

Duration of Action: The duration of effect can last for a few hours, influenced by the buffering capacity of the aminoacetate and the rate of gastric emptying.[2][10]

-

Conclusion

The mechanism of action for this compound in gastric acid neutralization is a well-defined, multi-pronged process. It combines the rapid, direct chemical neutralization of hydrochloric acid by its dihydroxyaluminum component with a sustained pH-stabilizing effect from the aminoacetate moiety. Furthermore, its ability to form a protective mucosal barrier and the astringent properties of aluminum ions provide additional cytoprotective benefits. The efficacy of this compound and similar antacids is reliably quantified using the standardized USP Acid-Neutralizing Capacity test, which remains the benchmark for in vitro evaluation and quality control in drug development.

References

- 1. What is the mechanism of Dihydroxyaluminum aminoacetate? [synapse.patsnap.com]

- 2. What is Dihydroxyaluminum aminoacetate used for? [synapse.patsnap.com]

- 3. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. What are the side effects of Dihydroxyaluminum aminoacetate? [synapse.patsnap.com]

- 7. Aluminum Hydroxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. metrohm.com [metrohm.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pillintrip.com [pillintrip.com]

In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Alminox Components

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of the active pharmaceutical ingredients in Alminox, a commonly used antacid. The primary components of this compound and similar formulations are aluminum hydroxide and magnesium hydroxide, with some variations including dihydroxyaluminum aminoacetate (also known as aluminum glycinate). This document delves into the absorption, distribution, metabolism, and excretion of these components, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Quantitative Pharmacokinetic Data

The systemic absorption of the primary components of this compound is limited, as their main therapeutic action is localized to the stomach. However, a small fraction of these compounds is absorbed and enters systemic circulation. The following tables summarize the available quantitative pharmacokinetic data for each component.

Aluminum Hydroxide

The oral bioavailability of aluminum from aluminum hydroxide is very low, generally estimated to be less than 1%.[1][2] This limited absorption is a key feature of its safety profile as a locally acting antacid.

| Parameter | Value | Species | Notes |

| Bioavailability | < 1% | Human | [1][2] |

| Cmax | 54.5 µg/L | Human | Measured after administration of an aluminum-containing antacid.[3] |

| Tmax | 30 minutes | Human | [3] |

| AUC | Not available | - | Data not found in the searched literature. |

| Half-life (t½) | Not available | - | Data not found in the searched literature. |

Note: The serum aluminum concentration returned to the initial value of 6.8 µg/L at 3 hours after oral intake.[3]

Dihydroxyaluminum Aminoacetate (Aluminum Glycinate)

Dihydroxyaluminum aminoacetate is reported to have a faster and more potent neutralizing effect compared to aluminum hydroxide.[4] However, specific pharmacokinetic parameters for this compound are not well-documented in the available literature. It is recognized for its enhanced bioavailability compared to other aluminum salts, which is a consideration in its formulation.[5]

| Parameter | Value | Species | Notes |

| Bioavailability | Data not available | - | Stated to have enhanced bioavailability compared to other aluminum salts.[5] |

| Cmax | Not available | - | |

| Tmax | Not available | - | |

| AUC | Not available | - | |

| Half-life (t½) | Not available | - |

Magnesium Hydroxide

The systemic absorption of magnesium from magnesium hydroxide is also relatively low but higher than that of aluminum.

| Parameter | Value | Species | Notes |

| Bioavailability | ~15% | Human | |

| Cmax | Not available | - | |

| Tmax | Not available | - | |

| AUC | Not available | - | |

| Half-life (t½) | Not available | - |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of antacid pharmacokinetics and efficacy.

In Vitro Acid-Neutralizing Capacity Test (USP <301>)

This test determines the total amount of acid that an antacid can neutralize. The procedure is a back-titration to a fixed endpoint.[6][7][8]

Apparatus and Reagents:

-

pH meter with a suitable electrode

-

Magnetic stirrer

-

Burette

-

Glass-stoppered flask (200-mL)

-

Standardized 1.0 N Hydrochloric Acid (HCl)

-

Standardized 0.5 N Sodium Hydroxide (NaOH)

-

Distilled water

Procedure:

-

Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a quantity of the powder equivalent to the minimum labeled dosage and transfer to a 250-mL beaker.[8]

-

Sample Preparation (Oral Suspensions): Shake the suspension well. Accurately weigh an amount of the suspension equivalent to the minimum labeled dosage and transfer to a 250-mL beaker.[8]

-

Reaction: Add a precise volume of 1.0 N HCl to the sample, ensuring an excess of acid. Stir continuously with a magnetic stirrer for a specified period (e.g., 15 minutes) at a controlled temperature (37 ± 3 °C).[8]

-

Titration: Titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.[6][7][8]

-

Calculation: The acid-neutralizing capacity, expressed in milliequivalents (mEq) of acid consumed, is calculated from the volume and normality of the HCl added and the volume and normality of the NaOH used for the back-titration.

In Vivo Evaluation of Antacid Efficacy using Gastric pH-metry

This method assesses the effect of an antacid on the pH of the stomach in human subjects.

Apparatus:

-

Gastric pH electrode or radiotelemetry capsule

-

Data recording device

Procedure:

-

Subject Preparation: Healthy volunteers are typically fasted overnight.

-

Baseline Measurement: The pH of the gastric contents is measured for a baseline period to establish the subject's natural gastric acidity.

-

Antacid Administration: A standardized dose of the antacid is administered to the subjects.

-

pH Monitoring: The gastric pH is continuously monitored for a set period (e.g., 2-3 hours) after antacid administration.

-

Data Analysis: The data is analyzed to determine key parameters such as the time to onset of acid neutralization, the duration of action (time the pH remains above a certain threshold, e.g., 3.5), and the maximum pH achieved.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Aluminum Hydroxide and Dihydroxyaluminum Aminoacetate

Absorption: As previously stated, the absorption of aluminum from the gastrointestinal tract is minimal.[1][2] However, certain factors can influence absorption. For instance, the presence of citrates can significantly enhance aluminum absorption.

Distribution: The small fraction of aluminum that is absorbed is distributed throughout the body. Long-term use of aluminum-containing antacids can lead to the accumulation of aluminum in various tissues, with a notable affinity for bone.[9][10]

Metabolism: Aluminum hydroxide and dihydroxyaluminum aminoacetate are not systemically metabolized in the traditional sense. In the stomach, they react with hydrochloric acid to form aluminum chloride and water.[11]

Excretion: The unabsorbed portion is excreted in the feces as insoluble aluminum salts. The small amount of absorbed aluminum is primarily eliminated by the kidneys through urinary excretion.[1]

Magnesium Hydroxide

Absorption: Approximately 15% of the magnesium from magnesium hydroxide is absorbed systemically.

Distribution: Absorbed magnesium is distributed throughout the body and is an essential electrolyte involved in numerous physiological processes.

Metabolism: Magnesium hydroxide is not metabolized. It reacts with hydrochloric acid in the stomach to form magnesium chloride and water.

Excretion: The unabsorbed magnesium hydroxide is excreted in the feces. The absorbed magnesium is excreted by the kidneys.

Signaling Pathways and Mechanisms of Action

Acid Neutralization

The primary mechanism of action for all this compound components is the direct chemical neutralization of gastric acid. This is a simple acid-base reaction.

Caption: Acid neutralization reaction in the stomach.

Magnesium Hydroxide and Prostaglandin E2 Synthesis

The laxative effect of magnesium hydroxide is associated with an increase in the synthesis of prostaglandin E2 (PGE2) in the intestinal mucosa.[12][13] While the precise molecular cascade is not fully elucidated in the provided search results, a plausible pathway involves the stimulation of cyclooxygenase (COX) enzymes.

Caption: Postulated pathway of PGE2 synthesis induced by magnesium hydroxide.

Conclusion

The components of this compound, primarily aluminum hydroxide and magnesium hydroxide, are effective antacids with limited systemic absorption. The provided data and protocols offer a foundational understanding for researchers in the field. Further studies are warranted to fully elucidate the pharmacokinetic profiles of aluminum hydroxide and dihydroxyaluminum aminoacetate, and to detail the molecular mechanisms underlying the physiological effects of magnesium hydroxide beyond its acid-neutralizing capacity. This guide serves as a valuable resource for drug development professionals aiming to formulate and evaluate novel antacid preparations.

References

- 1. Distribution and urinary excretion of aluminium injected with several organic acids into mice: relationship with chemical state in serum studied by the HPLC-ICP method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Innovative In Vitro Strategy for Assessing Aluminum Bioavailability in Oral Care Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinetics of aluminium-containing antacid absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroxyaluminum Aminoacetate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]

- 7. metrohm.com [metrohm.com]

- 8. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of various aluminium compounds given orally to mice on Al tissue distribution and tissue concentrations of essential elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chronic Oral Administration of Aluminum Hydroxide Stimulates Systemic Inflammation and Redox Imbalance in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Dihydroxyaluminum aminoacetate used for? [synapse.patsnap.com]

- 12. Magnesium hydroxide: new insights into the mechanism of its laxative effect and the potential involvement of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. profiles.wustl.edu [profiles.wustl.edu]

In-Vitro Acid-Neutralizing Capacity of Alminox Suspension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methodologies used to evaluate the in-vitro acid-neutralizing capacity (ANC) of Alminox, a combination antacid suspension. This compound is formulated with aluminum and magnesium compounds, specifically Aluminium Glycinate (Dihydroxyaluminum Aminoacetate) and Magnesium Oxide, to provide both rapid and sustained relief from gastric hyperacidity.[1][2][3][4] This document details the fundamental chemical principles, standardized experimental protocols, and quantitative performance metrics relevant to the preclinical assessment of such antacid formulations.

Core Principles of Acid Neutralization

The therapeutic effect of this compound suspension is achieved through direct chemical neutralization of excess hydrochloric acid (HCl) in the stomach. The formulation leverages a synergistic combination of two active ingredients to optimize its acid-neutralizing profile.

-

Magnesium Oxide (MgO): A fast-acting agent that provides rapid neutralization of stomach acid.

-

Aluminium Glycinate (C₂H₆AlNO₄): A slower-acting, long-lasting buffer that helps to maintain an elevated pH over a more extended period.[1][5]

This dual-action approach ensures both immediate symptom relief and a sustained buffering effect. The combination also helps to balance the potential gastrointestinal side effects of the individual components; aluminum compounds can be constipating, while magnesium salts may have a laxative effect.[1]

The fundamental neutralization reactions are as follows:

-

Magnesium Oxide: MgO + 2HCl → MgCl₂ + H₂O

-

Aluminium Glycinate (via its dihydroxyaluminum component): Al(OH)₂C₂H₄NO₂ + 3HCl → AlCl₃ + C₂H₅NO₂ + 2H₂O

The following diagram illustrates the combined mechanism of action.

Experimental Protocols for In-Vitro Evaluation

The efficacy of an antacid is quantified by its acid-neutralizing capacity (ANC), which is the amount of acid it can neutralize.[6][7] Standardized in-vitro tests are essential for determining the potency and reaction kinetics of antacid suspensions.

The USP <301> test is a widely accepted static method for determining ANC. It employs a back-titration technique to quantify the total amount of acid neutralized by a single dose of the antacid.[6][7][8][9]

Detailed Protocol:

-

Sample Preparation: A precisely weighed quantity of the this compound suspension (equivalent to the minimum labeled dose) is placed into a 250 mL beaker. For suspensions, the sample container must be shaken well before weighing.[7]

-

Acid Addition: A known volume of standardized 1.0 N hydrochloric acid (HCl) is accurately added to the beaker, ensuring the acid is in excess. The typical volume is 30 mL.[7]

-

Reaction: The mixture is stirred continuously using a magnetic stirrer for a specified period, typically 15 minutes, to allow the neutralization reaction to proceed.[7]

-

Back-Titration: The excess (unreacted) HCl is immediately titrated with a standardized 0.5 N sodium hydroxide (NaOH) solution.

-

Endpoint Determination: The titration is continued until a stable pH of 3.5 is reached and maintained. This endpoint is monitored using a calibrated pH meter.[6][7][8]

-

Calculation: The ANC, expressed in milliequivalents (mEq) of acid consumed, is calculated using the following formula:

ANC (mEq) = (V_HCl × N_HCl) - (V_NaOH × N_NaOH)

Where:

-

V_HCl = Volume of HCl added (mL)

-

N_HCl = Normality of HCl

-

V_NaOH = Volume of NaOH used for titration (mL)

-

N_NaOH = Normality of NaOH

-

The workflow for this protocol is visualized below.

To better simulate physiological conditions, dynamic models like the "artificial stomach" are employed.[10][11][12] These systems evaluate antacid performance by mimicking gastric acid secretion and emptying, providing data on the onset and duration of action.[12][13]

Detailed Protocol:

-

Apparatus Setup: A jacketed glass reaction vessel is maintained at 37°C. It is equipped with a pH electrode, a mechanical stirrer, an inlet for acid infusion, and an outlet for gastric emptying.

-

Initial State: The vessel is filled with a specific volume of simulated gastric fluid (0.1 N HCl) to establish a baseline acidic pH.

-

Antacid Addition: A single dose of the this compound suspension is introduced into the vessel.

-

Dynamic Simulation: Immediately following antacid addition, a continuous infusion of 0.1 N HCl begins at a fixed rate (e.g., 2-3 mL/min) to simulate gastric acid secretion. Simultaneously, the vessel's contents are pumped out at the same rate to simulate gastric emptying.

-

Data Logging: The pH within the vessel is continuously recorded over time.

-

Analysis: The resulting pH-time curve is analyzed to determine key parameters:

-

Onset of Action: The time taken for the pH to rise above a clinically relevant threshold (e.g., pH 3.0).

-

Duration of Action: The total time the pH remains above the threshold.

-

Buffering Profile: The stability of the pH during the simulated acid challenge.

-

The experimental setup is illustrated in the diagram below.

Quantitative Performance Data

While specific ANC data for the "this compound" brand is proprietary, published studies on comparable aluminum hydroxide and magnesium hydroxide suspensions provide representative performance benchmarks. Suspensions consistently demonstrate superior acid-neutralizing capacity compared to solid dosage forms like tablets.[14]

Table 1: Representative Acid-Neutralizing Capacity (ANC) of Al(OH)₃/Mg(OH)₂ Suspensions

| Study Reference | Formulation Type | ANC (mEq per dose) | Notes |

| El-Gendy et al. (2022)[14] | Al(OH)₃/Mg(OH)₂ Oral Suspension | 49.85 ± 0.97 | Highest ANC among 12 tested commercial antacids. |

| Amengor et al. (2020)[15][16] | Al(OH)₃/Mg(OH)₂ Oral Suspension (Brand D) | 29.70 | Highest ANC among 6 suspensions in the Ghanaian market. |

| Amengor et al. (2020)[15][16] | Al(OH)₃/Mg(OH)₂ Oral Suspension (Brand B) | 20.75 | Representative of a high-intermediate ANC value. |

| El-Gendy et al. (2022)[14] | Al(OH)₃/Mg(OH)₂ Chewable Tablet | 27.70 ± 0.79 | Demonstrates the generally lower ANC of tablets vs. suspensions. |

Note: The Food and Drug Administration (FDA) requires antacids to have a minimum ANC of 5 mEq per dose.[15]

Table 2: Comparative Characteristics of this compound Active Components

| Characteristic | Magnesium Oxide | Aluminium Glycinate/Hydroxide | Combined Suspension (this compound) |

| Onset of Action | Fast[5] | Slow[5] | Rapid onset with sustained effect[1] |

| Duration of Action | Short | Long[15] | Long-lasting buffering |

| Relative Potency | High | Moderate | High and balanced |

| Primary Side Effect | Diarrhea | Constipation | Effects are balanced, reducing GI disturbances[1] |

| Reaction Kinetics | Simple, rapid neutralization | Complex, multiphasic reaction related to gel structure[17][18] | Biphasic response reflecting both components[17] |

References

- 1. pillintrip.com [pillintrip.com]

- 2. This compound DAK 200 stk [orifarmhealth.dk]

- 3. This compound DAK generic. Price of this compound dak. Uses, Dosage, Side effects [ndrugs.com]

- 4. This compound DAK Price Comparison: Uses, Dosage, Form & Side Effects [gmedication.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]

- 7. metrohm.com [metrohm.com]

- 8. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]

- 9. news-medical.net [news-medical.net]

- 10. An artificial stomach‐duodenum model for the in‐vitro evaluation of antacids | Semantic Scholar [semanticscholar.org]

- 11. An artificial stomach-duodenum model for the in-vitro evaluation of antacids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interests of the 'artificial stomach' techniques to study antacid formulations: comparison with in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [In vitro evaluation of antacid activity in gastric acid secretion in static and dynamic systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Action of hydrochloric acid on aluminum hydroxide-magnesium hydroxide gels and magaldrate: 27Al NMR and pH-stat studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetics of acid neutralization by aluminum hydroxide gel - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular interactions of aluminum hydroxide in Alminox

An In-depth Technical Guide on the Molecular Interactions of Aluminum Hydroxide in Alminox

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an antacid preparation formulated to neutralize excess gastric acid, thereby alleviating symptoms associated with conditions such as heartburn, acid indigestion, and sour stomach. The core active ingredients in this compound are a combination of dihydroxyaluminum aminoacetate (also known as aluminum glycinate) and magnesium oxide. This combination is designed to provide rapid and sustained acid neutralization while minimizing the potential for gastrointestinal side effects. This technical guide delves into the molecular interactions of the active components of this compound, with a primary focus on the role of the aluminum-containing compound. It provides an overview of the mechanisms of action, quantitative data on acid-neutralizing capacity, detailed experimental protocols for its evaluation, and a review of potential drug interactions.

Molecular Mechanisms of Action

The therapeutic effect of this compound is derived from the synergistic action of its two active ingredients: dihydroxyaluminum aminoacetate and magnesium oxide.

Dihydroxyaluminum Aminoacetate

Dihydroxyaluminum aminoacetate is a chemical complex of aluminum hydroxide and the amino acid glycine. Its primary mechanism of action is the direct neutralization of hydrochloric acid (HCl) in the stomach. The dihydroxyaluminum component reacts with HCl to produce aluminum chloride and water, as depicted in the following chemical equation:

Al(OH)₂NH₂CH₂COO + 3HCl → AlCl₃ + NH₂CH₂COOH + 2H₂O

This reaction consumes excess protons (H⁺) from the gastric acid, leading to an increase in the stomach's pH.

The glycine component of dihydroxyaluminum aminoacetate plays a multifaceted role. Firstly, it acts as a buffering agent, helping to maintain the gastric pH in a physiologically favorable range for a sustained period. Secondly, glycine is believed to exert a cytoprotective effect on the gastric mucosa. Studies have suggested that glycine can reduce gastric mucosal damage by mitigating inflammation and oxidative stress. While the precise signaling pathways are not fully elucidated for this specific compound, the general anti-inflammatory and cytoprotective effects of glycine are thought to involve the modulation of inflammatory cytokine production and the enhancement of mucosal defense mechanisms.

Magnesium Oxide

Magnesium oxide is a potent and rapidly acting antacid. It reacts with hydrochloric acid to form magnesium chloride and water:

MgO + 2HCl → MgCl₂ + H₂O

This reaction is faster than that of the aluminum compound, providing rapid symptomatic relief.

Synergistic Effects of the Combination

The combination of an aluminum-containing compound with a magnesium-containing one is a common strategy in antacid formulations. Aluminum compounds, including dihydroxyaluminum aminoacetate, have a tendency to cause constipation. Conversely, magnesium salts, such as magnesium chloride formed from the neutralization reaction of magnesium oxide, can have a laxative effect. By combining these two agents, the opposing effects on bowel motility are intended to balance each other out, leading to a reduced incidence of these gastrointestinal side effects.

Quantitative Data on Acid-Neutralizing Capacity

| Parameter | Aluminum Hydroxide | Magnesium Hydroxide | Typical Combination Antacids |

| Acid-Neutralizing Capacity (mEq/g) | 10 - 25 | 25 - 50 | 15 - 40 |

| Rate of Neutralization | Slow | Fast | Biphasic (fast initial, then sustained) |

| Duration of Action | Prolonged | Short | Prolonged |

Note: These values are approximate and can vary depending on the specific formulation and manufacturing process.

Experimental Protocols

The determination of the Acid-Neutralizing Capacity (ANC) of antacids is a standardized procedure, often following the United States Pharmacopeia (USP) general chapter <301>. The following is a detailed methodology for this key experiment.

Determination of Acid-Neutralizing Capacity (USP <301> Back-Titration Method)

This method determines the amount of excess hydrochloric acid that is neutralized by the antacid.

4.1.1 Reagents and Equipment

-

Hydrochloric Acid, 1.0 N: Accurately standardized.

-

Sodium Hydroxide, 0.5 N: Accurately standardized.

-

pH Meter: Calibrated with standard buffer solutions of pH 4.0 and 7.0.

-

Magnetic Stirrer.

-

Burette, 50 mL.

-

Beakers, 250 mL.

-

Pipettes.

4.1.2 Sample Preparation

-

For solid dosage forms (tablets), accurately weigh and finely powder a representative sample of the this compound tablets.

-

For liquid suspensions, shake the container thoroughly to ensure a uniform mixture.

4.1.3 Procedure

-

Accurately weigh a quantity of the powdered tablet or liquid suspension equivalent to the minimum recommended dose and transfer it to a 250 mL beaker.

-

Add 70 mL of deionized water and stir for 1 minute.

-

Pipette exactly 30.0 mL of 1.0 N hydrochloric acid into the beaker.

-

Stir the mixture at a constant rate of 300 ± 30 rpm for 15 minutes.

-

Immediately begin titrating the excess hydrochloric acid with 0.5 N sodium hydroxide.

-

Continue the titration until a stable pH of 3.5 is reached and maintained for 10-15 seconds.

-

Record the volume of 0.5 N sodium hydroxide used.

4.1.4 Calculation

The ANC is calculated using the following formula:

ANC (mEq) = (VHCl × NHCl) - (VNaOH × NNaOH)

Where:

-

VHCl = Volume of HCl added (in mL)

-

NHCl = Normality of HCl

-

VNaOH = Volume of NaOH used for titration (in mL)

-

NNaOH = Normality of NaOH

Visualizations

Signaling Pathway of Glycine's Cytoprotective Effect

The Pivotal Role of Magnesium Hydroxide in the Efficacy of Alminox: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alminox, a widely utilized antacid formulation, derives its therapeutic efficacy from a synergistic combination of active pharmaceutical ingredients. This technical guide delves into the core of this compound's mechanism of action, with a specific focus on the indispensable role of magnesium hydroxide. Through an examination of its chemical properties, physiological interactions, and contributions to the overall product performance, this document provides a comprehensive understanding for researchers and drug development professionals. We will explore the rationale behind its formulation with aluminum hydroxide, present representative quantitative data on its efficacy, and provide detailed experimental protocols for its evaluation.

The Dual-Action Mechanism of Magnesium Hydroxide

Magnesium hydroxide, Mg(OH)₂, is a cornerstone of many antacid preparations due to its potent and rapid acid-neutralizing capabilities. Its primary role in this compound is to alleviate the symptoms of dyspepsia, heartburn, and acid indigestion by directly neutralizing excess gastric acid.[1]

The chemical reaction in the stomach is as follows:

Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O

This reaction effectively reduces the hydrogen ion concentration, leading to an increase in the gastric pH.[2] The neutralization of hydrochloric acid (HCl) by magnesium hydroxide provides rapid symptomatic relief.[3]

Beyond its function as an antacid, magnesium hydroxide also exhibits a laxative effect.[4] This is due to the poor absorption of magnesium ions in the intestine, which creates an osmotic gradient that draws water into the intestinal lumen. This increase in water content softens the stool and stimulates bowel movements.

The Synergistic Combination with Aluminum Hydroxide

The formulation of this compound includes aluminum hydroxide, Al(OH)₃, which serves a dual purpose. Firstly, it is also an effective antacid, neutralizing stomach acid through the following reaction:

Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O

Secondly, and crucially, aluminum hydroxide counteracts the laxative effect of magnesium hydroxide.[4] Aluminum compounds are known to have a constipating effect. By combining these two active ingredients, this compound achieves a balanced formulation that provides effective acid neutralization while minimizing gastrointestinal side effects such as diarrhea or constipation.[4][5]

Quantitative Efficacy of Magnesium Hydroxide-Based Antacids

While specific clinical trial data for this compound is not publicly available, extensive research on similar aluminum hydroxide and magnesium hydroxide combination antacids provides valuable insights into their efficacy. The following tables summarize representative quantitative data for key performance indicators.

Table 1: Acid Neutralizing Capacity (ANC) of Representative Antacid Formulations

| Antacid Formulation | Active Ingredients | Dosage Form | Acid Neutralizing Capacity (mEq/dose) |

| Representative Product A | Aluminum Hydroxide, Magnesium Hydroxide | Liquid Suspension | 20-40 |

| Representative Product B | Aluminum Hydroxide, Magnesium Hydroxide | Chewable Tablet | 15-30 |

| Representative Product C | Calcium Carbonate | Chewable Tablet | 10-20 |

Data compiled from publicly available studies on comparable antacid products. The ANC can vary between different brands and formulations.[6][7]

Table 2: Onset of Action and Duration of Effect

| Parameter | Representative Al(OH)₃/Mg(OH)₂ Formulation |

| Onset of Action (Time to reach pH > 3) | < 5 minutes |

| Duration of Action (Time pH remains > 3) | 30 - 60 minutes (on an empty stomach) |

| Up to 3 hours (after a meal) |

Values are estimates based on in-vitro and in-vivo studies of similar antacid preparations.[3]

Experimental Protocols

To ensure the quality and efficacy of antacid formulations like this compound, rigorous in-vitro testing is essential. The following are detailed methodologies for key experiments.

Determination of Acid-Neutralizing Capacity (ANC)

This protocol is adapted from the United States Pharmacopeia (USP) monograph for antacids.

Objective: To determine the total amount of acid that can be neutralized by a single dose of the antacid.

Materials:

-

Antacid sample (e.g., this compound liquid or crushed tablet)

-

0.1 N Hydrochloric Acid (HCl)

-

0.5 N Sodium Hydroxide (NaOH), standardized

-

pH meter, calibrated

-

Magnetic stirrer and stir bar

-

Burette, 50 mL

-

Beakers, 250 mL

-

Volumetric flasks

-

Distilled water

Procedure:

-

Accurately weigh a quantity of the antacid sample equivalent to one dose.

-

Transfer the sample to a 250 mL beaker.

-

Add 100 mL of distilled water and stir for 1 minute.

-

Add exactly 30 mL of 0.1 N HCl to the beaker.

-

Stir the mixture continuously with a magnetic stirrer for 15 minutes at 37°C.

-

Immediately begin titrating the excess HCl with 0.5 N NaOH.

-

Record the volume of NaOH required to reach a stable pH of 3.5.

-

Perform a blank titration with 30 mL of 0.1 N HCl and 100 mL of distilled water.

-

Calculate the ANC in milliequivalents (mEq) per dose using the formula: ANC (mEq) = (Volume of HCl x Normality of HCl) - (Volume of NaOH for sample x Normality of NaOH)

In-Vitro Evaluation of Onset of Action and Rate of Neutralization

This dynamic method provides insight into the speed at which the antacid neutralizes acid.

Objective: To measure the time taken for the antacid to raise the pH of a simulated gastric fluid to a clinically relevant level (e.g., pH 3.5).

Materials:

-

Antacid sample

-

Simulated Gastric Fluid (SGF), pH 1.5 (0.03 M HCl in water)

-

pH meter with a data logger, calibrated

-

Magnetic stirrer and stir bar

-

Beaker, 400 mL

-

Water bath maintained at 37°C

Procedure:

-

Place 200 mL of SGF into a 400 mL beaker and place it in the water bath on a magnetic stirrer.

-

Allow the SGF to equilibrate to 37°C.

-

Position the calibrated pH electrode in the SGF.

-

Start the data logger to record pH at 10-second intervals.

-

Add one dose of the antacid to the SGF.

-

Continue stirring and recording the pH for at least 30 minutes or until the pH plateaus and begins to decrease.

-

Analyze the data to determine the time to reach pH 3.5 (onset of action) and plot the pH profile over time to visualize the rate of neutralization.

Visualizations

Signaling Pathway of Gastric Acid Neutralization

Caption: Gastric acid neutralization by this compound.

Experimental Workflow for Acid-Neutralizing Capacity (ANC) Determination

Caption: Workflow for ANC determination.

Conclusion

Magnesium hydroxide is a critical component in the efficacy of this compound, providing rapid and potent neutralization of gastric acid. Its synergistic combination with aluminum hydroxide ensures a balanced therapeutic effect, minimizing potential side effects. The quantitative data from similar formulations and the detailed experimental protocols provided in this guide offer a robust framework for the continued research and development of effective antacid therapies. A thorough understanding of the physicochemical properties and in-vitro performance of these active ingredients is paramount for the formulation of safe and effective treatments for acid-related gastric disorders.

References

- 1. Aluminum Hydroxide and Magnesium Hydroxide: MedlinePlus Drug Information [medlineplus.gov]

- 2. In vivo and in vitro evaluation of magnesium-aluminum hydroxide antacid tablets and liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antacids revisited: review on contemporary facts and relevance for self-management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iffgd.org [iffgd.org]

- 5. Aluminum/Magnesium Antacids (Gaviscon, Maalox, Mylanta, and Others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 7. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Composition and Properties of Alminox Tablets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical composition and physicochemical properties of Alminox tablets, a widely used antacid preparation. The following sections detail the active and inactive components, key chemical properties, and standardized experimental protocols for the quantitative analysis and functional characterization of this pharmaceutical product.

Chemical Composition

This compound tablets are formulated as a combination antacid, leveraging the synergistic effects of two active pharmaceutical ingredients (APIs) to achieve rapid and sustained neutralization of gastric acid. The composition of a typical this compound chewable tablet is summarized in the tables below.

Active Pharmaceutical Ingredients (APIs)

| Active Ingredient | Chemical Name | Quantity per Tablet | Function |

| Magnesium Oxide | Magnesium Oxide (MgO) | 100 mg | Rapid-acting antacid |

| Aluminium Aminoacetate | Dihydroxyaluminum Aminoacetate | 500 mg | Sustained-acting antacid |

Inactive Ingredients (Excipients)

| Excipient | Chemical Class | Function |

| Magnesium stearate | Lubricant | Prevents tablet ingredients from adhering to manufacturing equipment. |

| Povidon | Binder | Helps to hold the tablet ingredients together. |

| Talcum | Glidant, Diluent | Improves powder flow during manufacturing and adds bulk. |

| Anhydrous colloidal silica | Glidant, Disintegrant | Enhances powder flow and helps the tablet to break apart in the stomach. |

| Peppermint oil | Flavoring agent | Provides a palatable taste. |

| Mannitol | Sweetener, Diluent | Adds sweetness and bulk to the tablet. |

| Saccharin sodium | Artificial sweetener | Provides a high-intensity sweet taste. |

Physicochemical Properties

The efficacy of this compound tablets is determined by the physicochemical properties of its active ingredients, which govern their acid-neutralizing capacity and reaction kinetics.

Properties of Active Ingredients

| Property | Magnesium Oxide (MgO) | Dihydroxyaluminum Aminoacetate |

| Appearance | White, odorless, fine powder.[1] | White, odorless powder with a faintly sweet taste.[2] |

| Molecular Formula | MgO | C₂H₆AlNO₄[2] |

| Molar Mass | 40.30 g/mol [3] | 135.05 g/mol [2][4] |

| Solubility | Insoluble in water and alcohol; soluble in dilute acids.[1][5] | Insoluble in water and organic solvents; soluble in dilute mineral acids and solutions of fixed alkalies.[2] |

| pH | Aqueous solutions are alkaline.[3] | An aqueous suspension (1 in 25) has a pH of approximately 7.4.[4] |

| Melting Point | 2852 °C[1] | >295°C (decomposes)[6] |

| Key Functional Property | Reacts with acid to form magnesium salts and water, providing rapid neutralization.[1] | Acts as a buffer to provide a sustained acid-neutralizing effect.[1] |

Experimental Protocols

The following sections provide detailed methodologies for the quantitative analysis of the active ingredients in this compound tablets and the assessment of their acid-neutralizing capacity, based on established pharmacopeial methods.

Assay of Aluminum and Magnesium Content by Complexometric Titration

This method, adapted from the United States Pharmacopeia (USP) monograph for Alumina and Magnesia Tablets, allows for the individual quantification of aluminum and magnesium in the drug product.[7][8]

Principle: The total amount of aluminum and magnesium is determined by a back-titration with EDTA. A separate titration is then performed to determine the magnesium content after masking the aluminum, allowing for the calculation of the aluminum content by difference.

Reagents and Equipment:

-

0.05 M Edetate Disodium (EDTA) Titrant

-

0.05 M Zinc Sulfate Volumetric Solution (VS)

-

3 N Hydrochloric Acid

-

Ammonia-Ammonium Chloride Buffer TS

-

Eriochrome Black T Indicator

-

Triethanolamine

-

Acetic Acid-Ammonium Acetate Buffer TS

-

Dithizone TS

-

Standard laboratory glassware (beakers, volumetric flasks, pipettes)

-

Hot plate

-

Analytical balance

Sample Preparation:

-

Weigh and finely powder not fewer than 20 this compound tablets.

-

Accurately weigh a portion of the powder equivalent to about 1200 mg of aluminum hydroxide (or a suitable amount based on the this compound formulation).

-

Transfer the weighed powder to a 150-mL beaker, add 20 mL of water, and stir.

-

Slowly add 30 mL of 3 N hydrochloric acid and heat gently if necessary to aid dissolution.

-

Cool the solution and filter it into a 200-mL volumetric flask. Wash the filter with water, adding the washings to the flask, and dilute to volume with water.

Procedure for Total Aluminum and Magnesium:

-

Pipette 10 mL of the sample preparation into a 250-mL beaker.

-

Add 20 mL of water, followed by 25.0 mL of 0.05 M EDTA titrant and 20 mL of acetic acid-ammonium acetate buffer TS.

-

Heat the solution to near boiling for 5 minutes.

-

Cool the solution, add 50 mL of alcohol and 2 mL of dithizone TS.

-

Titrate the excess EDTA with 0.05 M zinc sulfate VS until the color changes from green-violet to rose-pink.

-

Perform a blank determination.

Procedure for Magnesium:

-

Pipette a volume of the sample preparation equivalent to approximately 40 mg of magnesium hydroxide into a 400-mL beaker.

-

Add 200 mL of water and 20 mL of triethanolamine, and stir.

-

Add 10 mL of ammonia-ammonium chloride buffer TS and 3 drops of eriochrome black T indicator.

-

Titrate with 0.05 M EDTA titrant to a blue endpoint.

Calculation: The amounts of aluminum and magnesium are calculated from the volumes of EDTA consumed in the respective titrations.

References

- 1. meixi-mgo.com [meixi-mgo.com]

- 2. Dihydroxyaluminum Aminoacetate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. [en.alphahi-tech.com]

- 3. magnesia.de [magnesia.de]

- 4. Dihydroxyaluminum Aminoacetate [drugfuture.com]

- 5. Differences in the application of magnesium hydroxide and magnesium oxide in the pharmaceutical field [magnesiumking.com]

- 6. chembk.com [chembk.com]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. trungtamthuoc.com [trungtamthuoc.com]

Historical development of aluminum and magnesium-based antacids

An In-Depth Technical Guide to the Historical Development of Aluminum and Magnesium-Based Antacids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of alkaline substances to neutralize stomach acid is a practice with ancient roots. However, the scientific development and formulation of aluminum and magnesium-based antacids as we know them today is a story of early 20th-century innovation, evolving formulation science, and a progressively deeper understanding of gastric physiology. This technical guide provides an in-depth exploration of the historical development of these ubiquitous gastrointestinal therapeutics, focusing on the core science, experimental evaluation, and formulation advancements that have shaped their use.

Core Mechanism of Action

The primary therapeutic effect of aluminum and magnesium-based antacids is the direct neutralization of gastric hydrochloric acid (HCl). This chemical reaction raises the pH of the stomach contents, providing relief from the symptoms of acid-related disorders such as heartburn, indigestion, and peptic ulcers.[1][2] Beyond simple neutralization, these antacids also exert their effects through other mechanisms, including the inhibition of the proteolytic enzyme pepsin and the binding of bile salts.[1][3] Magnesium trisilicate, in particular, is noted for its ability to form a protective gelatinous layer of silicon dioxide on the gastric mucosa.[4]

The development of these antacids was largely empirical in its early stages, with a focus on identifying substances that could safely and effectively neutralize acid without causing systemic alkalosis, a concern with earlier absorbable antacids like sodium bicarbonate.[2]

Historical Development of Key Antacid Compounds

The timeline of aluminum and magnesium-based antacid development is marked by the introduction of key compounds and the subsequent refinement of their formulations.

Aluminum Hydroxide

Aluminum hydroxide emerged as a significant advancement in antacid therapy in the early 20th century.[5] It was introduced as a safer alternative to absorbable antacids, as it is largely non-systemic.[2]

Key Milestones:

-

1929: Aluminum hydroxide gel is introduced in the United States, offering a slower-acting but non-alkalizing and non-carbon dioxide-producing alternative to bicarbonates.

-

Post-1929: Widespread adoption in various formulations, including suspensions and, later, tablets.

-

Mid-20th Century: Recognition of its constipating side effect, which led to the development of combination products.[6]

Magnesium-Based Antacids

Magnesium compounds have a longer history of use for gastric complaints, with "Milk of Magnesia" (magnesium hydroxide) being a well-known remedy since the 19th century.[6]

Key Milestones:

-

1873: Charles Phillips develops "Milk of Magnesia," a stable suspension of magnesium hydroxide.[6]

-

Early 20th Century: Magnesium trisilicate is developed and recognized for its prolonged antacid effect and protective properties.

-

Mid-20th Century: The laxative effect of magnesium salts becomes a key consideration in formulation, leading to combinations with the constipating aluminum hydroxide to achieve a balanced effect on bowel function.[6][7]

Quantitative Analysis of Antacid Formulations

The efficacy of antacid formulations is primarily quantified by their Acid Neutralizing Capacity (ANC), expressed in milliequivalents (mEq) of hydrochloric acid neutralized by a single dose. The U.S. Food and Drug Administration (FDA) requires a minimum ANC of 5 mEq per dose for a product to be labeled as an antacid.[8]

Table 1: Acid Neutralizing Capacity (ANC) of Various Antacid Formulations

| Antacid Formulation (Active Ingredients) | Dosage Form | Typical ANC (mEq per minimum dose) | Reference |

| Early 20th Century Formulations | |||

| Aluminum Hydroxide Gel | Suspension | Data for specific early formulations is not readily available in standardized mEq units. | |

| Magnesium Trisilicate | Powder/Tablet | Data for specific early formulations is not readily available in standardized mEq units. | |

| Mid to Late 20th Century Formulations | |||

| Aluminum Hydroxide/Magnesium Hydroxide Combination | Suspension | 20.4 (average for liquids in a 1983 study) | [9] |

| Aluminum Hydroxide/Magnesium Hydroxide Combination | Tablet | 17.2 (average for tablets in a 1983 study) | [9] |

| Dihydroxyaluminium-sodium carbonate | Tablet | Healing rate of 71% in 4 weeks for duodenal ulcers (comparative, not ANC) | [10] |

| Aluminium and magnesium hydroxides (Alumag) | Tablet | Healing rate of 75% in 4 weeks for duodenal ulcers (comparative, not ANC) | [10] |

| Modern Formulations (for comparison) | |||

| Aluminum Hydroxide/Magnesium Hydroxide (Brand AC3) | Tablet | 27.70 | [11] |

| Aluminum Hydroxide/Magnesium Hydroxide (Brand AC12) | Suspension | 49.85 | [11] |

| Calcium Carbonate/Magnesium Carbonate | Tablet | 12.30 - 29.14 | [11][12] |

| Magaldrate and Simethicone | Suspension | Specific ANC not provided in the study, but absorption was evaluated. | [13] |

Table 2: Side Effect Profiles of Aluminum and Magnesium-Based Antacids

| Antacid Compound | Common Side Effects | Mitigating Factors in Formulation | Reference |

| Aluminum Hydroxide | Constipation, hypophosphatemia (with long-term use) | Combination with magnesium-based antacids | [14] |

| Magnesium Hydroxide | Diarrhea (osmotic laxative effect) | Combination with aluminum-based antacids | [6] |

| Magnesium Trisilicate | Diarrhea | Combination with aluminum-based antacids | [14] |

Experimental Protocols

The in vitro evaluation of antacids has been crucial in their development and quality control. The following are detailed methodologies for key historical and current experiments.

United States Pharmacopeia (USP) <301> Acid-Neutralizing Capacity Test

This method determines the total acid-neutralizing capacity of an antacid.

Methodology:

-

Sample Preparation:

-

For tablets, accurately weigh and finely powder no fewer than 20 tablets.

-

For suspensions, shake the container well before sampling.

-

-

Procedure:

-

Accurately weigh a quantity of the prepared sample equivalent to the minimum recommended dose and transfer it to a 250 mL beaker.

-

Add 70 mL of deionized water and stir for 1 minute.

-

Accurately add 30.0 mL of 1.0 N hydrochloric acid to the beaker.

-

Stir the mixture continuously for 15 minutes.

-

Begin titrating the excess hydrochloric acid with 0.5 N sodium hydroxide.

-

The endpoint of the titration is a stable pH of 3.5.

-

-

Calculation:

-

The ANC is calculated based on the amount of hydrochloric acid consumed by the antacid. Each mL of 1.0 N HCl is equivalent to 1 mEq of acid neutralized.[15]

-

Rossett-Rice Test

This dynamic test is designed to simulate the conditions in the stomach to evaluate the rate and duration of acid neutralization.

Methodology:

-

Apparatus Setup:

-

A 500 mL beaker is placed in a water bath maintained at 37°C with a magnetic stirrer.

-

A pH electrode is immersed in the beaker and connected to a pH meter.

-

A burette containing 0.1 N hydrochloric acid is positioned over the beaker.

-

-

Procedure:

-

Add 70 mL of 0.1 N hydrochloric acid and 30 mL of distilled water to the beaker.

-

Allow the solution to reach 37°C.

-

Add the antacid sample (equivalent to a single dose) to the beaker.

-

Continuously add 0.1 N hydrochloric acid from the burette at a constant rate (e.g., 4 mL/min).

-

Record the pH at regular intervals.

-

-

Data Analysis:

-

The key parameters measured are the time taken to reach a pH of 3.0 and the "Rossett-Rice time," which is the duration for which the pH is maintained between 3.0 and 5.0.[16]

-

Signaling Pathways and Experimental Workflows

Gastric Acid Secretion Signaling Pathway

The secretion of hydrochloric acid by parietal cells in the stomach is a complex process regulated by multiple signaling pathways. Antacids do not directly inhibit these pathways but rather neutralize the acid once it has been secreted. Understanding these pathways is crucial for the development of other anti-ulcer drugs like H2 receptor antagonists and proton pump inhibitors.

References

- 1. news-medical.net [news-medical.net]

- 2. allaboutchemistry.net [allaboutchemistry.net]

- 3. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]

- 4. What is the mechanism of Magnesium Trisilicate? [synapse.patsnap.com]

- 5. The Role of Aluminum and Magnesium Hydroxide in Gastrointestinal Health and Antacid Formulations [tengerchemical.com]

- 6. physical chemistry - Why is the combination of hydrated aluminium oxide and magnesium hydroxide used to treat heartburn? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. portal.ct.gov [portal.ct.gov]

- 10. [A clinical trial on the effect of aluminum containing antacids on the course of duodenal ulcer healing and morphology of the gastric mucosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]

- 14. drugs.com [drugs.com]

- 15. metrohm.com [metrohm.com]

- 16. ijpsonline.com [ijpsonline.com]

Alminox Beyond the Antacid: A Technical Guide to Unexplored Therapeutic Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alminox, a well-established combination antacid containing aluminum hydroxide and magnesium oxide, has a long history of effective dyspepsia management. Its mechanism of action in neutralizing gastric acid is well-understood. However, the individual pharmacological activities of its constituent components suggest a broader therapeutic potential far exceeding its current application. This technical guide delves into the scientific evidence supporting the exploration of this compound and its core components for novel therapeutic applications, primarily focusing on the management of hyperphosphatemia in chronic kidney disease (CKD), migraine prophylaxis, and the potential modulation of cardiovascular and metabolic parameters. This document provides a comprehensive overview of the underlying mechanisms, quantitative clinical data, detailed experimental protocols, and key signaling pathways to facilitate further research and drug development in these promising areas.

Introduction: Re-evaluating a Classic Formulation

The combination of aluminum hydroxide and magnesium oxide in this compound offers a unique dual-action profile. While traditionally leveraged for their antacid properties, these inorganic compounds possess distinct biochemical functionalities that are often overlooked. Aluminum hydroxide is a potent phosphate binder, a property of significant interest in the management of complications arising from chronic kidney disease.[1][2] Magnesium oxide, on the other hand, has demonstrated effects on neuronal excitability and vascular tone, suggesting applications in neurological and cardiovascular conditions.[3][4] This guide will systematically explore the scientific basis for these alternative applications, providing the necessary technical details to empower researchers to design and execute further preclinical and clinical investigations.

Potential Application 1: Hyperphosphatemia in Chronic Kidney Disease

Mechanism of Action: Phosphate Binding

Hyperphosphatemia is a common and serious complication of chronic kidney disease, contributing to mineral and bone disorders and cardiovascular disease.[1] Aluminum hydroxide acts as a phosphate binder within the gastrointestinal tract. When taken with meals, it dissociates in the acidic environment of the stomach, and the released aluminum ions (Al³⁺) bind with dietary phosphate to form insoluble aluminum phosphate (AlPO₄). This complex is then excreted in the feces, thereby reducing the absorption of phosphate into the bloodstream.[2]

Quantitative Data: Efficacy of Aluminum Hydroxide

Clinical studies have demonstrated the efficacy of aluminum hydroxide in reducing serum phosphate levels in patients with chronic kidney disease. The timing of administration relative to meals significantly impacts its effectiveness.

| Study Parameter | Administration 30 min Before Meal | Administration With Meal | Administration 30 min After Meal | Reference |

| Mean Serum Phosphate Reduction | 7.0% (0.59 mg/dL) | 28.5% (2.08 mg/dL) | 16% (1.29 mg/dL) | [5] |

In vitro studies have further characterized the phosphate-binding capacity of aluminum hydroxide at different pH levels.

| pH | Mean Phosphate Bound (mg P/5 ml liquid antacid) | Mean Phosphate Bound (mg P/tablet or capsule) | Reference |

| 2.0 | 22.3 | 15.3 | [6] |

| 8.0 | 7.3 | 5.8 | [6] |

Experimental Protocols

This protocol outlines a method to determine the phosphate-binding capacity of aluminum hydroxide at various pH levels.

Materials:

-

Aluminum hydroxide powder

-

Phosphate standard solutions (e.g., KH₂PO₄) of varying concentrations

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Centrifuge tubes (50 mL)

-

Orbital shaker

-

Centrifuge

-

Phosphate assay kit

Procedure:

-

Prepare a series of phosphate standard solutions of known concentrations.

-

Add a fixed amount of aluminum hydroxide powder to each centrifuge tube.

-

Add a known volume of a specific phosphate standard solution to each tube.

-

Adjust the pH of the solutions in the tubes to the desired levels (e.g., 3, 5, 7) using HCl or NaOH.

-

Incubate the tubes on an orbital shaker for a defined period (e.g., 24 hours) to reach equilibrium.

-

Centrifuge the tubes to pellet the aluminum hydroxide-phosphate complex.

-

Carefully collect the supernatant.

-

Measure the concentration of unbound phosphate in the supernatant using a phosphate assay kit.

-

Calculate the amount of phosphate bound to the aluminum hydroxide by subtracting the unbound phosphate concentration from the initial concentration.

This protocol describes an in vivo study to evaluate the efficacy of aluminum hydroxide in a rat model of chronic kidney disease.

Animal Model:

-

Induce chronic kidney disease in rats (e.g., through 5/6 nephrectomy or an adenine-induced nephropathy model).[7]

-

House animals in metabolic cages to allow for precise collection of urine and feces.

Experimental Diet:

-

Provide a standard rodent diet with a controlled phosphate content.

Procedure:

-

Allow the CKD model to stabilize and for hyperphosphatemia to develop.

-

Divide the animals into a control group (receiving vehicle) and a treatment group (receiving aluminum hydroxide mixed with their food).

-

Administer the respective treatments for a predefined period (e.g., 4 weeks).

-

Throughout the study, monitor food intake, body weight, and collect 24-hour urine and fecal samples.

-

At regular intervals, collect blood samples to measure serum phosphate, calcium, and creatinine levels.

-

At the end of the study, analyze the collected samples to determine the effect of aluminum hydroxide on serum phosphate levels and total phosphate excretion.

Experimental Workflow Diagram

Potential Application 2: Migraine Prophylaxis

Mechanism of Action: Neuronal and Vascular Modulation

The exact mechanisms by which magnesium alleviates migraines are not fully elucidated but are thought to involve its influence on both neuronal and vascular pathways. Magnesium is a physiological calcium channel blocker and an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[8][9] By modulating NMDA receptor activity, magnesium may reduce neuronal hyperexcitability, a key factor in the pathophysiology of migraine.[8][10] Its vasodilatory effects on cerebral blood vessels may also contribute to its prophylactic action.[4]

Quantitative Data: Clinical Trials of Magnesium Oxide

Several randomized controlled trials have investigated the efficacy of oral magnesium oxide for migraine prophylaxis.

| Study | Number of Participants | Dosage of Magnesium Oxide | Treatment Duration | Key Findings | Reference |

| Karimi et al. (2021) | 63 | 500 mg/day | 8 weeks | Reduction in migraine attacks and duration similar to sodium valproate. | [11] |

| Goldust et al. (2013) | 77 | 500 mg/day | 2 months | Significant reduction in the frequency (p<0.01) and severity (p<0.05) of migraines. | |

| Wang et al. (2003) | 118 (children) | 9 mg/kg/day | 16 weeks | Significant reduction in headache days and severity in the magnesium group. | [2] |

| Anonymous (2013) | 110 | 500 mg/day (with propranolol) | 3 months | Significant reduction in headache severity (p=0.0001) compared to propranolol alone. | [12] |

Experimental Protocol: Randomized Controlled Trial for Migraine Prophylaxis

This protocol outlines a typical design for a clinical trial evaluating magnesium oxide for migraine prevention.

Study Design:

-

Randomized, double-blind, placebo-controlled, parallel-group trial.[2]

Participant Selection:

-

Inclusion Criteria: Adults (or children) with a diagnosis of migraine with or without aura according to the International Classification of Headache Disorders (ICHD) criteria, experiencing a minimum number of migraine days per month (e.g., 2-8).[13]

-

Exclusion Criteria: Co-existing medical conditions that could interfere with the study, use of other prophylactic migraine medications, pregnancy or breastfeeding.

Intervention:

-

Treatment Group: Oral magnesium oxide (e.g., 500 mg daily).

-

Control Group: Matching placebo.

Study Duration:

-

A baseline period (e.g., 4 weeks) to establish migraine frequency and severity.

-

A treatment period (e.g., 12 weeks).

Outcome Measures:

-

Primary: Change in the mean number of migraine days per month from baseline to the end of the treatment period.

-

Secondary: Change in migraine severity (using a validated scale like the Visual Analog Scale), frequency of acute medication use, and scores on a migraine disability assessment tool (e.g., MIDAS).[12]

Data Analysis:

-

Statistical comparison of the primary and secondary outcomes between the treatment and placebo groups.

Signaling Pathway: NMDA Receptor Modulation by Magnesium

Magnesium plays a crucial role in regulating the activity of the NMDA receptor, a key player in synaptic plasticity and neuronal excitability.

Potential Application 3: Cardiovascular and Metabolic Health

Mechanism of Action: Vasodilation and Insulin Sensitivity

Magnesium's potential benefits in cardiovascular and metabolic health stem from its role as a physiological calcium channel antagonist and its influence on endothelial function.[4] By competing with calcium at binding sites on vascular smooth muscle cells, magnesium promotes vasodilation, leading to a reduction in blood pressure.[14] It also stimulates the production of vasodilators like nitric oxide and prostacyclin.[4] Furthermore, magnesium is involved in glucose metabolism and insulin signaling, and supplementation has been shown to improve insulin sensitivity.[15]

Quantitative Data: Effects on Blood Pressure and Glycemic Control

Pooled analyses of randomized controlled trials have quantified the effects of magnesium supplementation on blood pressure and markers of glycemic control in individuals with or at risk for type 2 diabetes.

Effect of Magnesium Supplementation on Blood Pressure [16]

| Parameter | Mean Reduction | 95% Confidence Interval |

|---|---|---|

| Systolic Blood Pressure (SBP) | 4.18 mmHg | - |

| Diastolic Blood Pressure (DBP) | 2.27 mmHg | - |

Effect of Magnesium Supplementation in Type 2 Diabetes [15]

| Parameter | Weighted Mean Difference (WMD) | 95% Confidence Interval |

|---|---|---|

| Fasting Plasma Glucose | -0.20 mM | -0.30 to -0.09 |

| Glycated Hemoglobin (HbA1c) | -0.22% | -0.41 to -0.03 |

| Systolic Blood Pressure (SBP) | -7.69 mmHg | -11.71 to -3.66 |

| Diastolic Blood Pressure (DBP) | -2.71 mmHg | -4.02 to -1.40 |

Signaling Pathway: Magnesium-Induced Vasodilation

Magnesium promotes vasodilation through multiple interconnected pathways in vascular smooth muscle and endothelial cells.

Future Directions and Considerations

The evidence presented in this guide strongly suggests that the constituent components of this compound have significant therapeutic potential beyond their current use. However, several key areas require further investigation:

-

Combined Effects: The synergistic or antagonistic effects of combined aluminum hydroxide and magnesium oxide in the context of hyperphosphatemia, migraine, and cardiovascular health are unknown. Future studies should investigate the formulation of this compound in these conditions.

-

Bioavailability: The bioavailability of magnesium from magnesium oxide can be lower than other magnesium salts. Research into formulations that enhance magnesium absorption could improve its efficacy in non-dyspepsia applications.

-

Long-Term Safety: While generally safe for short-term use, the long-term safety of aluminum hydroxide, particularly in patients with renal impairment, needs to be carefully considered in the context of chronic conditions.

Conclusion

This compound, a familiar name in the treatment of dyspepsia, holds the potential for a new chapter in its therapeutic story. The individual properties of aluminum hydroxide as a phosphate binder and magnesium oxide as a neuromodulator and vasodilator open up exciting avenues for research and development. This technical guide provides a foundational resource for scientists and clinicians to explore these untapped applications, with the ultimate goal of repurposing this established medication to address unmet needs in chronic kidney disease, neurology, and cardiovascular medicine. The detailed data, protocols, and pathway diagrams presented herein are intended to serve as a catalyst for innovation and a roadmap for future investigations into the expanded therapeutic utility of this compound.

References

- 1. Vascular biology of magnesium and its transporters in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. The Role of Magnesium in Hypertension and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness of aluminum hydroxide timing administration in relation to meals in controlling hyperphosphatemia in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Magnesium in headache - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newsletter.bowtiedneuron.com [newsletter.bowtiedneuron.com]

- 10. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Clinical Trial for Evaluating the Efficacy of Magnesium in Migraine Prophylaxis [jsmj.ajums.ac.ir]

- 13. Magnesium supplementation for migraine prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Magnesium and Vascular Changes in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of magnesium supplementation on improving hyperglycemia, hypercholesterolemia, and hypertension in type 2 diabetes: A pooled analysis of 24 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of magnesium supplementation on blood pressure in individuals with insulin resistance, prediabetes, or noncommunicable chronic diseases: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing Alminox Efficacy in Gastroesophageal Reflux Disease (GERD)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gastroesophageal Reflux Disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation. Alminox, a combination antacid containing aluminum hydroxide and magnesium hydroxide, works by neutralizing gastric acid to provide rapid symptom relief.[1][2] These application notes provide a framework for designing and executing clinical trials to rigorously assess the efficacy of this compound in treating GERD symptoms.

Part 1: Clinical Trial Protocol

This section outlines a robust, placebo-controlled clinical trial protocol designed to evaluate the efficacy and safety of this compound for the on-demand treatment of episodic heartburn associated with GERD.

1.1. Study Title: A Phase IV, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of this compound for Symptomatic Relief of Episodic Heartburn in Individuals with GERD.

1.2. Study Objectives:

-

Primary Objective: To assess the efficacy of this compound in providing complete heartburn relief within 30 minutes of administration compared to placebo.

-

Secondary Objectives:

-

To evaluate the time to onset of meaningful heartburn relief.

-

To assess the duration of symptom relief over a 4-hour period.

-

To compare the proportion of participants requiring rescue medication.

-

To evaluate the change in symptom severity using validated patient-reported outcome (PRO) measures.[3]

-

To assess the safety and tolerability of this compound.

-

1.3. Study Design:

-

Design: Randomized, double-blind, placebo-controlled, parallel-group design.

-

Population: Adults (18+ years) with a history of episodic heartburn consistent with GERD, experiencing symptoms at least twice a week.[4]

-

Exclusion Criteria: History of erosive esophagitis, significant renal impairment, or concurrent use of proton pump inhibitors (PPIs) or H2-receptor antagonists.[1][4][5]

-

Intervention:

-

Treatment Arm: this compound oral suspension/tablets.

-

Control Arm: Matching placebo.

-

-

Duration: A 7-day treatment period where participants take the assigned intervention as needed for heartburn episodes.[6]

1.4. Efficacy Endpoints:

-

Primary Endpoint: Proportion of participants achieving complete heartburn relief (a score of '0' on a 4-point Likert scale) within 30 minutes of dosing for the first qualifying heartburn episode.[7]

-

Secondary Endpoints:

-

Time to first report of meaningful symptom relief.

-

Percentage of participants with sustained relief at 1, 2, and 4 hours post-dose.

-

Mean change from baseline in the Gastrointestinal Symptom Rating Scale (GSRS) heartburn score.[8]

-

Proportion of participants using rescue medication (a standard antacid) after the 1-hour post-dose mark.[9]

-

Part 2: Data Presentation